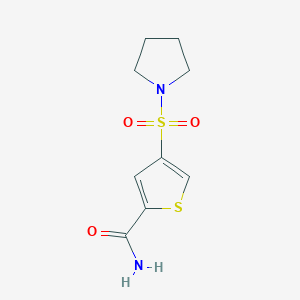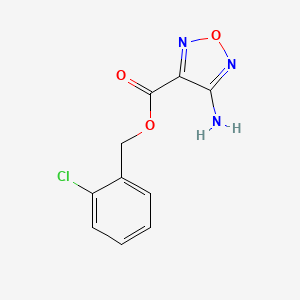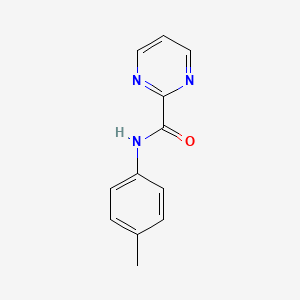
4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide often involves complex chemical reactions. For example, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines, which shares a structural similarity, is achieved through a reaction involving N-propargylic β-enaminones, demonstrating the complexity and efficiency of modern synthetic methods (Korkmaz & Zora, 2020).
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed using techniques like X-ray diffraction. For instance, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was elucidated using X-ray analysis, highlighting the planarity of certain molecular moieties and the importance of sulfonyl groups in the overall structure (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine and thiophene moieties can lead to various derivatives with significant properties. The formation of thioamides and their cyclization to produce different derivatives exemplifies the chemical versatility of compounds related to 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Omar & Yamada, 1966).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and crystalline structure, are crucial for their application in various fields. For instance, the crystal structure and solubility of compounds like 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester provide insights into their potential uses (Ji, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are key to understanding the applications of these compounds. Studies on compounds like N-glycosyl-thiophene-2-carboxamides, which show diverse reactivity patterns and biological activities, help in understanding the broader spectrum of chemical properties (Rawe et al., 2006).
Applications De Recherche Scientifique
Structural Analysis and Synthesis Techniques
One study investigated the structure and conformation of related compounds, emphasizing the importance of X-ray analysis and molecular orbital methods in understanding their chemical behavior. This foundational work supports the development of antineoplastic agents, showcasing the compound's potential in cancer research (Banerjee et al., 2002).
Versatile Synthetic Applications
Research on thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives demonstrates the versatility of thiophenecarboxamides in synthesizing heterocyclic compounds. This work highlights the compound's role in creating structures with potential biological activity, underscoring its importance in medicinal chemistry (El-Meligie et al., 2020).
Material Science Applications
Another area of application is in material science , where derivatives of thiophenecarboxamides are used in the synthesis of polyamides and poly(amide-imide)s . These polymers exhibit high thermal stability and are soluble in aprotic polar solvents, making them suitable for high-performance materials (Saxena et al., 2003).
Sensing and Detection
The compound's derivatives have also been utilized in the development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. This application is critical in environmental and biological sciences, offering a tool for the sensitive detection of toxic substances (Wang et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c10-9(12)8-5-7(6-15-8)16(13,14)11-3-1-2-4-11/h5-6H,1-4H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDPYBFIMRWGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)
![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)
![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)
![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)
![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)
![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)



![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)

